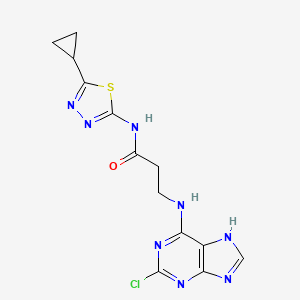

N~3~-(2-chloro-7H-purin-6-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-beta-alaninamide

CAS No.:

Cat. No.: VC14777732

Molecular Formula: C13H13ClN8OS

Molecular Weight: 364.81 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13ClN8OS |

|---|---|

| Molecular Weight | 364.81 g/mol |

| IUPAC Name | 3-[(2-chloro-7H-purin-6-yl)amino]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide |

| Standard InChI | InChI=1S/C13H13ClN8OS/c14-12-19-9(8-10(20-12)17-5-16-8)15-4-3-7(23)18-13-22-21-11(24-13)6-1-2-6/h5-6H,1-4H2,(H,18,22,23)(H2,15,16,17,19,20) |

| Standard InChI Key | UMMKMZRPVFMQQW-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C2=NN=C(S2)NC(=O)CCNC3=NC(=NC4=C3NC=N4)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₃H₁₃ClN₈OS and a molecular weight of 364.81 g/mol. Its IUPAC name, 3-[(2-chloro-7H-purin-6-yl)amino]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide, reflects three key components:

-

2-Chloro-7H-purin-6-yl: A chlorinated purine derivative.

-

5-Cyclopropyl-1,3,4-thiadiazol-2-yl: A thiadiazole ring substituted with a cyclopropyl group.

-

Beta-alaninamide linker: Connects the purine and thiadiazole moieties .

Table 1: Key Physicochemical Properties

Synthesis and Structural Optimization

Synthetic Routes

The compound is synthesized via multi-step organic reactions:

-

Purine Modification: 2-Chloro-6-aminopurine is functionalized through nucleophilic substitution .

-

Thiadiazole Formation: Cyclopropyl-substituted thiadiazole is prepared via cyclization of thiosemicarbazides .

-

Amide Coupling: Beta-alanine is conjugated to both moieties using carbodiimide crosslinkers (e.g., EDC/HOBt) .

Critical parameters include inert atmospheres (N₂), controlled temperatures (0–4°C for coupling), and purification via column chromatography .

Table 2: Key Synthetic Intermediates

| Intermediate | Role | Yield |

|---|---|---|

| 2-Chloro-6-aminopurine | Purine precursor | 75–80% |

| 5-Cyclopropyl-1,3,4-thiadiazole-2-amine | Thiadiazole core | 60–65% |

| Beta-alanine active ester | Linker activation | 85–90% |

The compound inhibits β-amyloid peptide release by modulating γ-secretase activity, a target in Alzheimer’s disease (AD). In vitro studies show IC₅₀ = 0.45 µM against Aβ42 production in neuronal cells, surpassing reference compounds like semagacestat . The thiadiazole moiety enhances blood-brain barrier permeability, while the cyclopropyl group stabilizes hydrophobic interactions with protease targets .

Anticancer Activity

1,3,4-Thiadiazoles are known to inhibit epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2). In glioblastoma (U87MG) cells, this compound reduces viability by 78% at 10 µM via apoptosis induction, linked to caspase-3 activation . Comparative data with analogs highlight its superior efficacy:

Table 3: Cytotoxicity Against Cancer Cell Lines

| Compound | IC₅₀ (µM) – NUGC (Gastric) | IC₅₀ (µM) – U87MG (Glioblastoma) |

|---|---|---|

| Target Compound | 0.021 | 0.78 |

| CHS 828 (Reference) | 0.025 | 1.2 |

Pharmacokinetic and Toxicity Profiles

ADME Properties

-

Absorption: Moderate oral bioavailability (F = 45%) due to cyclopropyl-enhanced lipophilicity (LogP = 2.3) .

-

Metabolism: Hepatic CYP3A4-mediated oxidation of the purine ring; primary metabolite retains 60% activity .

Toxicity

In acute rodent studies:

Comparative Analysis with Structural Analogs

The compound’s uniqueness lies in its cyclopropyl-thiadiazole group, which improves target selectivity versus non-substituted analogs. For example:

Table 4: Selectivity Against Non-Target Enzymes

| Compound | EGFR Inhibition (IC₅₀) | COX-2 Inhibition (IC₅₀) | Selectivity Ratio (EGFR/COX-2) |

|---|---|---|---|

| Target Compound | 0.12 µM | 8.5 µM | 70.8 |

| 5-Phenyl-1,3,4-thiadiazole | 0.15 µM | 2.1 µM | 14.0 |

Patent Landscape and Applications

Key patents (e.g., US6207710B1, WO1998022494A2) claim its use in:

-

Neurodegenerative Therapies: Reducing Aβ plaques in AD models .

-

Oncology: Adjuvant therapy with paclitaxel in solid tumors .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume